Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate
Description
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with a hydroxy group at position 3, a methyl group at position 2, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its stereochemistry (2R,3S) and functional groups make it a versatile building block for asymmetric synthesis and drug optimization.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
ADVNLLSPFSWKPK-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate typically involves the protection of functional groups and the formation of the piperidine ring. One common method involves the use of tert-butyl esters, which are introduced through a reaction with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylate group would yield an alcohol .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. For instance, the presence of the hydroxyl group may enhance its solubility and bioavailability, making it a candidate for drug development aimed at treating neurological disorders.
Case Study: Neuroprotective Agents
Research has indicated that piperidine derivatives exhibit neuroprotective effects. A study demonstrated that compounds similar to this compound showed promising results in protecting neurons from oxidative stress and apoptosis in vitro .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The tert-butyl group is known for its steric bulk, which can influence reaction pathways and selectivity in organic synthesis. The compound can serve as a versatile building block for synthesizing more complex molecules.
Table 1: Synthetic Applications of this compound
Biocatalysis
3.1 Enzymatic Reactions
The compound's structural characteristics make it suitable for use in biocatalytic processes. Its ability to participate in enzyme-mediated reactions can lead to more sustainable and efficient synthetic pathways.
Case Study: Enzyme-Catalyzed Transformations
A recent study highlighted the use of this compound in enzyme-catalyzed reactions that resulted in high yields of desired products with minimal by-products. This efficiency is crucial for green chemistry applications where waste reduction is a priority .
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- Piperidine vs. Pyrrolidine : Piperidine derivatives (six-membered ring, e.g., the target compound and ) exhibit greater conformational flexibility compared to pyrrolidine analogs (five-membered ring, e.g., –7). This flexibility influences binding affinity in drug-receptor interactions. For example, the piperidine-based compound in incorporates a phenyl group for aromatic stacking, while the target compound’s methyl and hydroxy groups may optimize steric and hydrogen-bonding interactions .
Substituent Effects on Reactivity and Solubility
- Hydroxy and Methyl Groups : The target compound’s 3-hydroxy and 2-methyl substituents balance polarity and lipophilicity, enhancing solubility in polar aprotic solvents (e.g., DCM or THF) compared to the trifluoromethyl group in , which increases lipid solubility .
- Electron-Withdrawing Groups: The cyano group in ’s pyrrolidine derivative facilitates nucleophilic additions, whereas the carboxylic acid in ’s piperidine enables amide bond formation via coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) .
Key Research Findings
- Synthetic Utility: Piperidine derivatives like the target compound are often synthesized via Boc-protection of amino alcohols, as seen in ’s coupling methodology using BOP and triethylamine .
- Thermodynamic Stability : The tert-butyl group in all compared compounds provides steric protection to the amine, preventing undesired side reactions during multi-step syntheses .
Biological Activity
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 763105-97-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:
- Antiproliferative Activity : Studies have shown that certain piperidine derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated IC values ranging from 61 to 170 µM against human multiple myeloma RPMI 8226 cells, indicating significant cytotoxic effects .
- Proteasome Inhibition : The compound's structure allows it to interact with the proteasome, a key player in regulating protein degradation. This interaction can lead to increased apoptosis in cancer cells .
Biological Activity Overview
Case Studies
-
Anticancer Properties :
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited notable cytotoxicity, particularly in models of multiple myeloma. The mechanism was linked to proteasome inhibition and subsequent apoptosis induction. -
Structure-Activity Relationship (SAR) :
The SAR studies highlighted that modifications to the piperidine ring and side chains significantly influenced the biological activity of related compounds. For instance, enantiomers of similar piperidine derivatives displayed varying levels of efficacy, suggesting that stereochemistry plays a crucial role in their interaction with biological targets .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Notably:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate, and what key reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereoselective hydroxylation. For example, Mitsunobu reactions using reagents like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine are employed to install stereocenters, with tert-butyloxycarbonyl (Boc) groups protecting the piperidine nitrogen . Solvent choice (e.g., dichloromethane) and temperature control (0–20°C) are critical for minimizing side reactions and preserving stereochemical integrity . Post-synthesis purification via flash chromatography (e.g., 30–90% EtOAc/hexanes) ensures high purity .
Q. How can the stereochemistry of this compound be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves absolute configurations by analyzing electron density maps and anisotropic displacement parameters . ORTEP-III with a graphical interface visualizes thermal ellipsoids and molecular geometry, confirming the (2R,3S) configuration . For non-crystalline samples, compare experimental NMR coupling constants (e.g., ) with DFT-predicted values to validate stereochemistry .
Q. What safety precautions and handling protocols are recommended for this compound based on its physicochemical properties?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice . Store at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the Boc group . Monitor for decomposition products (e.g., tert-butanol) via TLC or GC-MS during long-term storage .
Advanced Research Questions
Q. How can researchers address low yields in the Mitsunobu reaction when synthesizing this compound, and what optimization strategies are supported by recent literature?
- Methodological Answer : Low yields often stem from competing elimination or racemization. Strategies include:
- Solvent optimization : Replace THF with dichloromethane to reduce polarity and stabilize intermediates .
- Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Stoichiometry adjustment : Increase the molar ratio of alcohol to phosphine reagent (1:1.2) to drive the reaction to completion .
Yields up to 85% are achievable under optimized conditions .
Q. What methodologies resolve contradictions between computational predictions and experimental NMR data for this compound?
- Methodological Answer : Discrepancies in H/C NMR shifts (e.g., hydroxy proton splitting) can arise from dynamic effects like hydrogen bonding. Solutions include:
- Variable-temperature NMR : Identify exchange broadening by acquiring spectra at 25°C and −40°C .
- Solvent titration : Add DO to observe proton exchange rates for hydroxyl groups .
- DFT refinement : Use solvent-corrected calculations (e.g., PCM model for CHCl) to improve shift accuracy .
Q. In multi-step syntheses involving this compound, how do protecting group strategies impact overall efficiency and purity?
- Methodological Answer : The Boc group is preferred for its stability under basic conditions and clean deprotection with TFA. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
